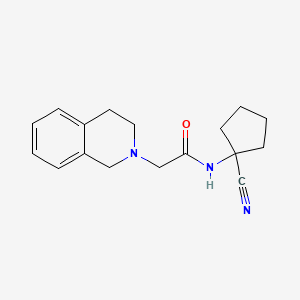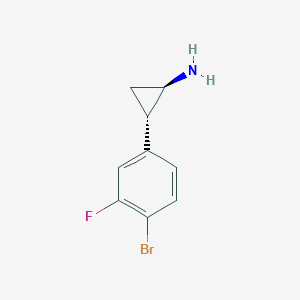
(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a bromo and fluoro substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (4-Bromo-3-fluorophenyl)diazomethane with an amine under catalytic conditions. The reaction is often carried out in the presence of a chiral catalyst to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired enantiomer.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the bromo or fluoro substituents to other functional groups, such as hydrogen or alkyl groups.
Substitution: The bromo and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of dehalogenated or alkylated derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- (1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(4-Bromo-3-chlorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(4-Bromo-3-methylphenyl)cyclopropan-1-amine
Comparison: Compared to its analogs, (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine is unique due to the presence of both bromo and fluoro substituents, which can influence its reactivity and biological activity. The combination of these substituents may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.
特性
分子式 |
C9H9BrFN |
|---|---|
分子量 |
230.08 g/mol |
IUPAC名 |
(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9BrFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1 |
InChIキー |
XEDSGSRYSSNECI-IMTBSYHQSA-N |
異性体SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Br)F |
正規SMILES |
C1C(C1N)C2=CC(=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


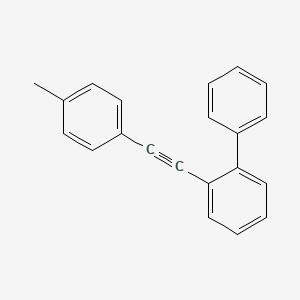
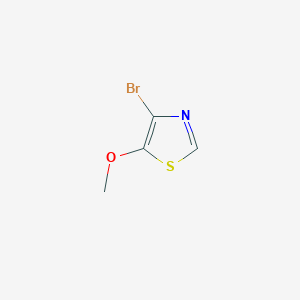
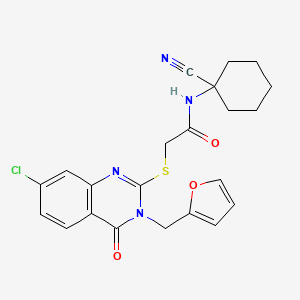
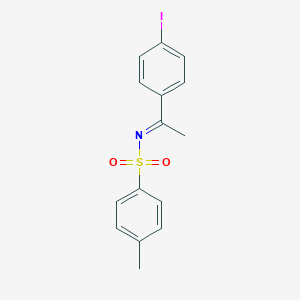

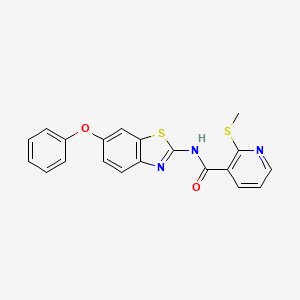
![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)
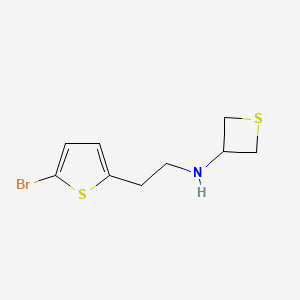
![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)

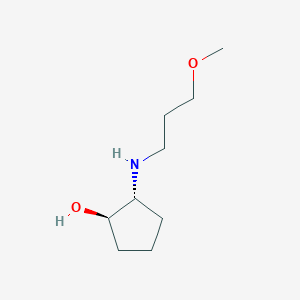
![2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B13351046.png)

